Tribenzylsulfanium bromide
Description
Structure
3D Structure of Parent
Properties
CAS No. |
62153-78-0 |
|---|---|
Molecular Formula |
C21H21BrS |
Molecular Weight |
385.4 g/mol |
IUPAC Name |
tribenzylsulfanium;bromide |
InChI |
InChI=1S/C21H21S.BrH/c1-4-10-19(11-5-1)16-22(17-20-12-6-2-7-13-20)18-21-14-8-3-9-15-21;/h1-15H,16-18H2;1H/q+1;/p-1 |
InChI Key |
ZWPXEUONBQPYLY-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)C[S+](CC2=CC=CC=C2)CC3=CC=CC=C3.[Br-] |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Tribenzylsulfanium Bromide
Mechanistic Insights into Benzylation of Sulfur Centers
The formation of tribenzylsulfanium bromide involves the benzylation of a sulfur center, a reaction that can be understood through several mechanistic pathways. The core of this transformation is the nucleophilic attack of a sulfur-containing species on a benzylating agent. The specific mechanism can vary depending on the chosen synthetic route.
Refined Conventional Synthetic Approaches for Sulfonium (B1226848) Bromides
Conventional methods for synthesizing sulfonium salts, including this compound, typically involve the reaction of a sulfide (B99878) with an alkyl halide. nih.gov In the case of this compound, this could involve the reaction of dibenzyl sulfide with benzyl (B1604629) bromide. The reaction proceeds via a standard SN2 mechanism where the sulfur atom of the sulfide acts as the nucleophile, attacking the electrophilic benzylic carbon of benzyl bromide and displacing the bromide ion.
Another established conventional method involves the reaction of an aryl Grignard reagent with a diarylsulfoxide. google.com For instance, the synthesis of triphenylsulfonium (B1202918) bromide can be achieved by reacting phenylmagnesium bromide with diphenylsulfoxide, followed by treatment with hydrobromic acid. google.comchemicalbook.com This approach could be adapted for this compound, although specific literature on this direct application is scarce. vulcanchem.com The reaction likely proceeds through the initial formation of a triarylsulfonium cation, which then pairs with the bromide anion.
These conventional methods often require the use of polar solvents to facilitate the reaction and can be reversible. nih.gov To drive the reaction to completion, metal salts are sometimes added to remove the potentially nucleophilic bromide anion from the reaction mixture. nih.gov
Microwave-Assisted Synthesis Protocols for Benzylsulfonium Derivatives
Microwave-assisted synthesis has emerged as a powerful technique to accelerate organic reactions, and the synthesis of sulfonium salts is no exception. rsc.orgnih.govrsc.org This method offers significantly reduced reaction times compared to conventional heating. rsc.orgrsc.org For the synthesis of triarylsulfonium salts, microwave irradiation has been shown to be 90 to 420 times faster than conventional thermal conditions. rsc.orgnih.govrsc.org
The synthesis of benzylsulfonium derivatives can be efficiently achieved using microwave technology. For example, the microwave-assisted synthesis of triarylsulfonium salt photoacid generators (PAGs) has been reported, demonstrating higher yields in shorter reaction times. rsc.orgnih.govrsc.orgresearchgate.netcore.ac.uk While specific protocols for this compound are not extensively detailed, the general principles are applicable. The mechanism under microwave irradiation is believed to be similar to conventional heating, but the rapid and uniform heating provided by microwaves enhances the reaction rate.
A comparison of conventional and microwave-assisted synthesis for other heterocyclic derivatives has shown a significant reduction in reaction time, from hours to minutes, with improved yields. researchgate.netnih.gov
Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis
| Feature | Conventional Heating | Microwave-Assisted Synthesis |
| Reaction Time | Hours to days | Minutes to hours rsc.orgrsc.org |
| Energy Consumption | Higher | Lower core.ac.uk |
| Yield | Often lower | Generally higher rsc.orgnih.govrsc.orgresearchgate.netnih.gov |
| Heating | Non-uniform | Uniform and rapid |
Electrochemical Strategies for Sulfonium Cation Generation and Bromide Incorporation
Electrochemical methods offer a green and efficient alternative for the synthesis of sulfonium salts. beilstein-journals.org These methods utilize electricity to drive chemical reactions, often avoiding the need for harsh reagents. beilstein-journals.org The generation of sulfonium cations can be achieved through the electrochemical oxidation of sulfides.
One proposed mechanism involves the single-electron oxidation of a thiol to a thiyl radical. rsc.org This radical can then react further to form a disulfide, which upon further oxidation can generate a sulfonium ion intermediate. rsc.org In the context of this compound synthesis, an analogous pathway could be envisioned starting from benzyl mercaptan or dibenzyl sulfide.
Electrochemical methods can also be used for the difunctionalization of alkenes and alkynes to produce organohalides, which could be precursors in sulfonium salt synthesis. rsc.org For instance, the electrochemical generation of a β-haloalkoxysulfonium ion has been demonstrated. beilstein-journals.orgbeilstein-journals.org The electrochemical reduction of sulfonium salts has also been studied, confirming the formation of ylides as intermediates. researchgate.net
Green Chemistry Principles and Sustainable Synthesis of this compound
The application of green chemistry principles to the synthesis of this compound focuses on reducing waste, using less hazardous chemicals, and improving energy efficiency.
Sustainable approaches to sulfonium salt synthesis include:
Microwave-assisted synthesis: As discussed, this method significantly reduces energy consumption and reaction times. rsc.orgrsc.orgcore.ac.uk
Electrochemical synthesis: This technique avoids the use of stoichiometric chemical oxidants, reducing waste. beilstein-journals.orgrsc.org
Solvent-free reactions: Ball-milling has been used for the synthesis of some sulfonium salts, eliminating the need for solvents. rsc.org
Use of greener solvents: Utilizing water or other environmentally benign solvents in synthetic protocols. rsc.org
Catalyst- and oxidant-free methods: Some visible-light-mediated reactions for the synthesis of related sulfur compounds proceed without the need for metal catalysts or external oxidants. rsc.org
Advanced Purification and Isolation Techniques for High-Purity Compounds
Obtaining high-purity this compound is crucial for its applications. Several advanced purification techniques can be employed.
Recrystallization: This is a common method for purifying crystalline solids. nih.govacs.org The choice of solvent is critical, and it often involves dissolving the crude product in a hot solvent and allowing it to cool slowly, leading to the formation of pure crystals. emu.edu.tr For sulfonium salts, a mixture of solvents like dichloromethane/diethyl ether has been used. google.comchemicalbook.com
Liquid-Liquid Extraction: A selective liquid-liquid extraction using a biphasic system of acetonitrile (B52724) and hexane (B92381) has proven effective for purifying sulfonium salts. nih.govacs.org The polar sulfonium salt preferentially dissolves in the acetonitrile layer, while nonpolar impurities are removed in the hexane layer. nih.govacs.org
Chromatography: Techniques like column chromatography and high-performance liquid chromatography (HPLC) can be used for the purification of sulfonium salts, separating the desired product from byproducts and unreacted starting materials. emu.edu.trgoogle.com
Filtration: This technique is often used in conjunction with crystallization to separate the solid product from the liquid phase. emu.edu.tr
Spectroscopic and Crystallographic Elucidation of Tribenzylsulfanium Bromide Structure and Dynamics
Advanced Spectroscopic Methods for Structural Characterization
Spectroscopic techniques are indispensable for determining the molecular structure and bonding within tribenzylsulfanium bromide. High-resolution nuclear magnetic resonance (NMR) spectroscopy, vibrational spectroscopy (FT-IR and Raman), and high-resolution mass spectrometry (HRMS) collectively provide a detailed picture of the compound's atomic connectivity, functional groups, and molecular formula.
NMR spectroscopy is a powerful tool for probing the local chemical environment of atomic nuclei. For this compound, ¹H and ¹³C NMR would provide definitive information about the structure of the tribenzylsulfanium cation.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show two distinct sets of signals corresponding to the methylene (B1212753) (-CH₂-) and the aromatic protons of the benzyl (B1604629) groups. Due to the electronegativity of the positively charged sulfur atom, the methylene protons would be deshielded and are predicted to appear as a singlet in the range of δ 4.5-5.0 ppm. The aromatic protons of the three equivalent benzyl groups would likely appear as a multiplet in the typical aromatic region of δ 7.2-7.5 ppm. The integration of these signals would be in a 2:5 ratio, corresponding to the methylene and phenyl protons, respectively.
¹³C NMR Spectroscopy: The carbon NMR spectrum would provide further confirmation of the structure. Four distinct signals are anticipated for the tribenzylsulfanium cation. The methylene carbon, being directly attached to the sulfur atom, would be significantly deshielded and is expected to resonate in the range of δ 50-60 ppm. The aromatic carbons would display four signals: one for the ipso-carbon (the carbon attached to the methylene group), and three for the ortho, meta, and para carbons of the phenyl rings. The expected chemical shifts for these aromatic carbons are in the range of δ 125-135 ppm.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound (in CDCl₃)
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |
|---|---|---|---|
| ¹H | ~4.5 - 5.0 | Singlet | -CH₂- (Methylene protons) |
| ¹H | ~7.2 - 7.5 | Multiplet | Aromatic protons |
| ¹³C | ~50 - 60 | - | -CH₂- (Methylene carbon) |
| ¹³C | ~125 - 135 | - | Aromatic carbons (ipso, ortho, meta, para) |
Note: The predicted chemical shifts are based on data from analogous benzylsulfonium and trialkylsulfonium salts.
Vibrational spectroscopy provides insights into the functional groups and bonding arrangements within a molecule.
FT-IR Spectroscopy: The Fourier-transform infrared (FT-IR) spectrum of this compound would be characterized by several key absorption bands. Aromatic C-H stretching vibrations are expected in the region of 3000-3100 cm⁻¹. The aliphatic C-H stretching of the methylene groups would likely appear just below 3000 cm⁻¹. Aromatic C=C stretching vibrations will give rise to a series of sharp bands in the 1450-1600 cm⁻¹ region. The C-S stretching vibration, characteristic of the sulfonium (B1226848) group, is expected to be observed in the fingerprint region, typically around 600-800 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy, being particularly sensitive to non-polar bonds, would complement the FT-IR data. The aromatic ring vibrations, especially the symmetric "ring breathing" mode around 1000 cm⁻¹, would be prominent. The C-S symmetric stretching vibration would also be Raman active and would provide further evidence for the sulfonium core.
Table 2: Predicted Vibrational Frequencies (cm⁻¹) for this compound
| Vibrational Mode | Predicted FT-IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |
|---|---|---|
| Aromatic C-H Stretch | ~3000 - 3100 | ~3000 - 3100 |
| Aliphatic C-H Stretch (-CH₂-) | ~2900 - 3000 | ~2900 - 3000 |
| Aromatic C=C Stretch | ~1450 - 1600 | ~1450 - 1600 |
| Aromatic Ring Breathing | Weak | ~1000 (Strong) |
| C-S Stretch | ~600 - 800 | ~600 - 800 |
Note: The predicted vibrational frequencies are based on data from analogous sulfonium salts and aromatic compounds.
High-resolution mass spectrometry (HRMS) is crucial for determining the exact mass and elemental composition of the tribenzylsulfanium cation. The positive ion electrospray ionization (ESI+) mass spectrum would show a prominent peak for the tribenzylsulfanium cation [S(CH₂Ph)₃]⁺.
The fragmentation pattern in tandem mass spectrometry (MS/MS) would likely involve the cleavage of the C-S bonds. A primary fragmentation pathway is expected to be the loss of a benzyl radical (•CH₂Ph), leading to the formation of a dibenzylsulfonium cation. Another possible fragmentation is the formation of the tropylium cation (C₇H₇⁺) at m/z 91, a very stable carbocation, resulting from the rearrangement and cleavage of a benzyl group.
Table 3: Predicted High-Resolution Mass Spectrometry Data for Tribenzylsulfanium Cation
| Ion | Predicted m/z | Description |
|---|---|---|
| [S(CH₂Ph)₃]⁺ | Calculated Exact Mass | Parent Ion |
| [S(CH₂Ph)₂]⁺ | Parent Ion - 91 | Loss of a benzyl radical |
| [C₇H₇]⁺ | 91 | Tropylium cation |
X-ray Diffraction Analysis for Solid-State Architecture
X-ray diffraction techniques are the gold standard for determining the three-dimensional arrangement of atoms in a crystalline solid.
A single-crystal X-ray diffraction study of this compound would reveal the precise geometry of the tribenzylsulfanium cation and its arrangement in the crystal lattice with the bromide anion. Based on studies of analogous triarylsulfonium salts, the sulfur atom is expected to adopt a distorted trigonal-pyramidal geometry. The C-S-C bond angles are predicted to be in the range of 100-105°, and the S-C bond lengths are expected to be around 1.80 Å.
The crystal packing would be dictated by electrostatic interactions between the tribenzylsulfanium cations and the bromide anions, as well as weaker van der Waals forces and potential C-H···Br hydrogen bonds. The bulky benzyl groups would likely lead to a complex packing arrangement, possibly involving herringbone or offset π-stacking motifs to maximize space-filling.
Table 4: Predicted Crystallographic Parameters for this compound
| Parameter | Predicted Value |
|---|---|
| Sulfur Atom Geometry | Distorted Trigonal-Pyramidal |
| C-S-C Bond Angle | ~100 - 105° |
| S-C Bond Length | ~1.80 Å |
Note: The predicted crystallographic parameters are based on data from analogous triarylsulfonium salts.
Powder X-ray diffraction (PXRD) would be a valuable tool for characterizing the bulk crystalline nature of this compound. The resulting diffraction pattern, a plot of intensity versus diffraction angle (2θ), serves as a unique fingerprint for the crystalline phase. This technique could be used to identify the compound, assess its purity, and detect the presence of any polymorphic forms. Polymorphism, the ability of a compound to exist in more than one crystalline form, is a common phenomenon in organic salts and can significantly impact their physical properties. Furthermore, variable-temperature PXRD could be employed to study potential phase transitions upon heating or cooling.
Advanced Microscopy for Morphological and Surface-Level Investigations
A thorough review of scientific literature indicates a notable absence of specific studies employing advanced microscopy techniques for the morphological and surface-level investigation of this compound. While techniques such as scanning electron microscopy (SEM), atomic force microscopy (AFM), and transmission electron microscopy (TEM) are instrumental in characterizing the surface topography, crystal morphology, and nanoscale features of chemical compounds, their application to this compound has not been documented in available research.
Consequently, detailed research findings, including quantitative data on surface roughness, crystal habit, or particle size distribution for this compound, are not available to be presented in data tables. The scientific community would benefit from future research in this area to provide a more complete understanding of the material properties of this compound.
Mechanistic Investigations of Tribenzylsulfanium Bromide Reactivity
Reaction Pathway Elucidation in Complex Organic Transformations
The elucidation of reaction pathways for tribenzylsulfanium bromide in complex organic transformations is crucial for its application in synthesis. Due to the presence of the sulfonium (B1226848) group, which is a good leaving group (in the form of dibenzyl sulfide), and the benzylic protons, which can be acidic under certain conditions, multiple reaction pathways are conceivable.
In complex reaction sequences, this compound can act as a benzylating agent. The reaction pathway often commences with the nucleophilic attack on one of the benzylic carbons, leading to the displacement of dibenzyl sulfide (B99878). The choice of nucleophile and reaction conditions can dictate the subsequent steps. For instance, in the presence of a strong base, deprotonation at the benzylic position can lead to the formation of a sulfur ylide, a highly reactive intermediate that can participate in a variety of carbon-carbon bond-forming reactions.
The elucidation of these pathways often involves a combination of experimental techniques, such as kinetic studies, isotopic labeling, and the isolation and characterization of intermediates, alongside computational modeling to map the potential energy surfaces of the proposed mechanistic steps.
Table 1: Potential Reaction Pathways of this compound in the Presence of Different Reagents
| Reagent Type | Proposed Initial Step | Key Intermediate | Potential Final Product(s) |
| Strong Nucleophile (e.g., RO⁻) | Nucleophilic Attack at Benzylic Carbon | Transition State | Benzylated Nucleophile, Dibenzyl Sulfide |
| Strong, Non-nucleophilic Base | Deprotonation at Benzylic Carbon | Sulfur Ylide | Products of Ylide Reactions (e.g., Epoxides, Cyclopropanes) |
| Radical Initiator | Homolytic Cleavage of C-S Bond | Benzyl (B1604629) Radical | Radical Coupling Products |
This table presents hypothetical pathways based on the known reactivity of sulfonium salts.
Nucleophilic Substitution Reactions Involving Tribenzylsulfanium Cations
Nucleophilic substitution reactions are a cornerstone of the reactivity of tribenzylsulfanium cations. The tribenzylsulfanium ion serves as an excellent electrophile, with the three benzyl groups providing sites for nucleophilic attack. The reaction typically proceeds via an Sₙ2 mechanism, where a nucleophile attacks a benzylic carbon, leading to the concerted cleavage of the carbon-sulfur bond and the departure of the neutral dibenzyl sulfide leaving group. nih.gov
The rate of these substitution reactions is influenced by several factors, including the strength of the nucleophile, the solvent, and steric hindrance around the benzylic carbon. Softer nucleophiles generally favor the Sₙ2 pathway. nih.gov The reaction is a classic example of a substitution reaction where a charged species reacts with a nucleophile to yield a neutral product and a neutral leaving group.
Table 2: Representative Nucleophilic Substitution Reactions with the Tribenzylsulfanium Cation
| Nucleophile (Nu⁻) | Product (Bn-Nu) | Leaving Group |
| Hydroxide (OH⁻) | Benzyl Alcohol | Dibenzyl Sulfide |
| Alkoxide (RO⁻) | Benzyl Ether | Dibenzyl Sulfide |
| Thiolate (RS⁻) | Benzyl Thioether | Dibenzyl Sulfide |
| Cyanide (CN⁻) | Benzyl Cyanide | Dibenzyl Sulfide |
This table illustrates expected products from nucleophilic substitution reactions based on the general reactivity of sulfonium salts.
Photochemical Activation Pathways and Excited State Dynamics
The photochemical activation of sulfonium salts, particularly triarylsulfonium salts, is a well-established field, and these principles can be extended to this compound. nih.govibm.comccspublishing.org.cn Upon absorption of ultraviolet (UV) light, the tribenzylsulfanium cation is promoted to an excited singlet state. ibm.com From this excited state, two primary decay pathways are possible: heterolytic cleavage and homolytic cleavage of a carbon-sulfur bond.
Heterolytic cleavage would result in the formation of a benzyl cation and dibenzyl sulfide. Homolytic cleavage, on the other hand, generates a benzyl radical and a dibenzylsulfinyl radical cation. ibm.com These highly reactive intermediates can then undergo a variety of subsequent reactions, including reaction with the solvent, rearrangement, or recombination. The quantum yield and the ratio of heterolytic to homolytic cleavage are dependent on factors such as the excitation wavelength and the solvent environment. The study of the excited state dynamics, often using techniques like laser flash photolysis, is essential to unraveling these complex photochemical pathways.
Table 3: Potential Intermediates and Products from Photochemical Activation
| Cleavage Pathway | Primary Intermediates | Potential Subsequent Products |
| Heterolytic | Benzyl Cation, Dibenzyl Sulfide | Benzyl-substituted solvent products, Friedel-Crafts type products |
| Homolytic | Benzyl Radical, Dibenzylsulfinyl Radical Cation | Dibenzyl, Toluene, products from radical recombination |
This table outlines potential outcomes of photochemical activation based on studies of analogous triarylsulfonium salts.
Thermal Decomposition Kinetics and Product Formation Analysis
The thermal stability of sulfonium salts can vary significantly. While some triarylsulfonium salts are remarkably stable at high temperatures, benzyl sulfonium salts are generally known to be more thermally labile. rsc.orggoogle.com Upon heating, this compound is expected to undergo decomposition.
A patent describing the thermal instability of benzyl sulfonium salts suggests that in aqueous solution, they decompose at temperatures above approximately 70°C. google.com The primary decomposition products identified were an alkylbenzyl alcohol and an alkyl sulfide. google.com Extrapolating from this, the thermal decomposition of this compound in the presence of water would likely yield benzyl alcohol and dibenzyl sulfide. The bromide counter-ion could also play a role, potentially leading to the formation of benzyl bromide.
The kinetics of this decomposition can be studied using techniques such as thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine the decomposition temperature and the energy changes involved. acs.org Analysis of the evolved gases and the solid residue by methods like mass spectrometry and chromatography would provide a detailed picture of the product distribution.
Table 4: Expected Products from the Thermal Decomposition of this compound
| Decomposition Condition | Major Organic Products |
| In aqueous solution | Benzyl Alcohol, Dibenzyl Sulfide |
| Neat (anhydrous) | Benzyl Bromide, Dibenzyl Sulfide, Toluene |
This table provides a hypothetical product distribution based on the known thermal behavior of similar benzyl sulfonium salts.
Applications in Polymer Science and Advanced Materials Engineering
Tribenzylsulfanium Bromide as a Polymerization Initiator
The application of this compound as an initiator is critical in various polymerization processes. It can function as a thermal initiator or as a component in photopolymerization systems, offering versatility in the synthesis of a wide range of polymers.
Cationic Polymerization Initiation Mechanisms
This compound and related benzylsulfonium salts serve as effective latent thermal initiators for cationic polymerization. elsevierpure.comusm.edu The initiation process is thermally triggered, wherein heating the sulfonium (B1226848) salt leads to its dissociation. This dissociation generates a benzyl (B1604629) cation, which is the active species responsible for initiating the polymerization of monomers. elsevierpure.comusm.edu
The proposed mechanism for initiation by benzylsulfonium salts often involves a nucleophilic substitution (SN1) type reaction. The carbon-sulfur (C–S) bond in the sulfonium salt cleaves upon heating, resulting in the formation of a neutral sulfide (B99878) and a carbocation. The stability of the resulting benzyl cation is a key factor in the initiation efficiency. rsc.org This cation then attacks a monomer, such as an epoxide or vinyl ether, starting the propagation of the polymer chain. elsevierpure.comusm.edufujifilm.com
The general scheme for the thermal initiation of cationic polymerization of an epoxide using a benzylsulfonium salt can be represented as follows:
Dissociation: The benzylsulfonium salt dissociates under heat to form a benzyl cation and a neutral sulfide.
Initiation: The benzyl cation attacks the oxygen atom of the epoxy group, opening the ring and forming an oxonium ion.
Propagation: The oxonium ion then reacts with subsequent monomer units, propagating the polymer chain.
The reactivity and the temperature at which initiation occurs can be adjusted by modifying the substituents on the benzyl group of the sulfonium salt. rsc.orgscispace.com
Controlled Radical Polymerization (CRP) Applications in Polymer Architecture Design
Controlled radical polymerization (CRP) techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, are powerful methods for synthesizing polymers with well-defined architectures, molecular weights, and low polydispersity. nih.govresearchgate.net These methods typically rely on a dynamic equilibrium between active propagating radicals and dormant species. cmu.edukpi.ua Common initiators for these systems include alkyl halides for ATRP. cmu.edu
While CRP is a cornerstone of modern polymer synthesis for creating complex architectures like block copolymers and star polymers, the direct application of this compound as an initiator in major CRP methods like ATRP or RAFT is not extensively documented in scientific literature. nih.govmdpi.com The mechanisms of CRP are distinct from the cationic initiation pathways typical for sulfonium salts. nih.gov Therefore, the role of this compound in advanced polymer architecture design is primarily realized through other polymerization techniques.
Photopolymerization Systems and Generation of Photo-Acid
In addition to thermal initiation, sulfonium salts, including tribenzylsulfanium derivatives, are prominent as photoacid generators (PAGs) in photopolymerization systems. tcichemicals.comresearchgate.net Upon exposure to radiation, typically in the UV range, these compounds undergo photolysis to produce a strong Brønsted acid. rsc.orgresearchgate.net This photogenerated acid then serves as the initiator for cationic polymerization. tcichemicals.com
The general mechanism for photoacid generation from a sulfonium salt involves the following steps:
Photoexcitation: The sulfonium salt absorbs a photon, leading to an excited state.
Bond Cleavage: The excited molecule undergoes homolytic or heterolytic cleavage of a carbon-sulfur bond.
Acid Formation: The resulting radical cation or other intermediates interact with the surrounding medium (e.g., a hydrogen donor) to ultimately form a strong acid. google.com
The specific acid generated depends on the counter-anion of the sulfonium salt. In the case of this compound, the generated acid would be hydrobromic acid (HBr). The efficiency of this process is influenced by the chemical structure of the sulfonium salt and the wavelength of the incident light. tcichemicals.com The ability to generate a strong acid upon irradiation makes this compound a candidate for applications requiring spatial and temporal control over the initiation of polymerization, such as in coatings, adhesives, and 3D printing. researchgate.netrsc.org
Role in the Design and Synthesis of Functional Polymeric Materials
The use of this compound as an initiator is instrumental in the synthesis of functional polymeric materials. nih.govrsc.org By initiating the polymerization of functional monomers, it enables the creation of polymers with tailored properties and applications. Functional polymers are designed at a molecular level to possess specific chemical or physical properties, which can be intrinsic or triggered by external stimuli. nih.gov
A prime example is the polymerization of epoxy resins, such as those based on diglycidyl ether of bisphenol A (DGEBA). elsevierpure.comusm.edu When initiated by benzylsulfonium salts, these monomers form cross-linked networks with high thermal stability, chemical resistance, and strong adhesive properties. The conditions of polymerization, such as temperature and initiator concentration, can be controlled to fine-tune the final properties of the epoxy material. usm.edu
The synthesis of functional polymers through these methods is crucial for developing advanced materials for a variety of sectors, including electronics, aerospace, and biomedical devices. nih.gov The ability to use initiators like this compound, which can be activated by either heat or light, provides a versatile toolbox for polymer chemists to design and synthesize materials with a high degree of control over their structure and function.
Integration into Photoresist Compositions and Advanced Patterning Processes
A significant application of this compound is its integration into photoresist compositions for advanced lithographic patterning. google.comgoogle.com Photoresists are light-sensitive materials used to form patterned coatings on surfaces, a fundamental process in the manufacturing of microelectronic devices. allresist.com
This compound functions as a photoacid generator (PAG) within what are known as chemically amplified (CA) photoresists. researchgate.net The process works as follows:
A thin film of the photoresist, containing the polymer resin and the PAG, is applied to a substrate.
The film is exposed to a specific pattern of light (e.g., deep UV from an excimer laser). google.com
In the exposed regions, the PAG (this compound) absorbs the light and generates an acid.
During a subsequent heating step (post-exposure bake), the photogenerated acid catalyzes a chemical reaction in the polymer resin. This reaction, such as the cleavage of a protecting group, alters the solubility of the polymer in a developer solution.
The developer solution selectively removes either the exposed (positive-tone) or unexposed (negative-tone) regions of the resist, transferring the pattern to the substrate. allresist.com
The catalytic nature of this process means that a single photoacid molecule can induce many chemical transformations, providing high sensitivity and allowing for the fabrication of very small features. researchgate.net Patents related to advanced lithography mention sulfonium salts, including tribenzylsulfanium derivatives, as key components in photoresist formulations designed for high-resolution patterning. google.comgoogle.com
Table of Research Findings on Benzylsulfonium Salt Initiators
| Initiator System | Monomer | Initiation Method | Key Findings | Reference |
|---|---|---|---|---|
| Benzylsulfonium salts | Diglycidyl ether of bisphenol A (DGEBA) | Thermal | Act as latent thermal initiators, forming benzyl cations upon heating to initiate polymerization. Cure kinetics are complex with multiple exotherms observed. elsevierpure.comusm.edu | elsevierpure.comusm.edu |
| Blend of photoactive and thermally active sulfonium salts | Cycloaliphatic epoxide | Photothermal | A photoactive sulfonium salt initiates surface polymerization, generating heat that decomposes a thermally latent sulfonium salt for in-depth curing. rsc.org | rsc.org |
| Benzyl p-substituted phenyl methyl sulfonium salts | Phenyl glycidyl (B131873) ether (PGE) | Thermal | The initiator activity is influenced by the electronic nature of the substituent on the phenyl group. scispace.com | scispace.com |
| Triarylsulfonium salts | Epoxides | Photochemical | Act as photoacid generators, releasing a Brønsted acid upon irradiation to initiate cationic polymerization. rsc.org | rsc.org |
Catalytic Functions and Mechanistic Aspects of Tribenzylsulfanium Bromide
Role in Phase-Transfer Catalysis in Multiphase Reaction Systems
Phase-transfer catalysis (PTC) is a powerful technique that facilitates reactions between reactants located in different immiscible phases, such as a solid or aqueous phase and an organic phase. guidechem.com A phase-transfer catalyst functions by transferring a reactant from one phase to another, where the reaction can then proceed. ijirset.com Onium salts, such as quaternary ammonium (B1175870) and phosphonium (B103445) salts, are commonly employed as phase-transfer catalysts. ijirset.comnovainternational.net The tribenzylsulfanium cation, being a sulfonium (B1226848) salt, shares structural and functional similarities with these conventional phase-transfer catalysts.
The mechanism of phase-transfer catalysis typically involves the onium cation forming an ion pair with the reactant anion in the aqueous phase. This ion pair is sufficiently lipophilic to be extracted into the organic phase, where it can react with the organic-soluble substrate. guidechem.com For instance, in the alkylation of a phenol, a quaternary ammonium salt can transport the phenoxide anion from the aqueous phase to the organic phase to react with an alkyl halide. guidechem.com
While direct research on tribenzylsulfanium bromide as a phase-transfer catalyst is not extensively documented in publicly available literature, the catalytic activity of the closely related tribenzylsulfonium cyanide has been noted in the production of 3-cyano-3,3-diphenylpropionic acid, highlighting the capability of the tribenzylsulfonium cation to act as a phase-transfer agent. google.com The lipophilic nature of the three benzyl (B1604629) groups facilitates the solubility of the sulfonium salt in the organic phase, a key characteristic for an effective phase-transfer catalyst. guidechem.com
The efficiency of a phase-transfer catalyst is influenced by several factors, including the structure of the cation and the nature of the anion. The bulky and lipophilic nature of the tribenzylsulfanium cation is anticipated to enhance its effectiveness in transferring anions from an aqueous or solid phase to an organic phase.
Table 1: Examples of Onium Salts as Phase-Transfer Catalysts and Their Applications
| Catalyst Type | Example Catalyst | Typical Applications |
| Quaternary Ammonium Salt | Tetrabutylammonium bromide (TBAB) | Alkylation, oxidation, reduction reactions guidechem.com |
| Quaternary Ammonium Salt | Benzyltriethylammonium chloride (BTEAC) | Alkylation of phenols and amines guidechem.com |
| Quaternary Phosphonium Salt | Ethyl triphenyl phosphonium bromide | Various nucleophilic substitution reactions novainternational.net |
| Sulfonium Salt | Tribenzylsulfonium cyanide | Cyanoethylation reactions google.com |
Organocatalytic Applications in Stereoselective and Enantioselective Synthesis
Organocatalysis refers to the use of small organic molecules to accelerate chemical reactions. nih.gov When a chiral organocatalyst is used, it can lead to the preferential formation of one enantiomer over the other, a process known as asymmetric or enantioselective synthesis. nih.govbeilstein-journals.org This is of paramount importance in the synthesis of pharmaceuticals, where different enantiomers of a drug can have vastly different biological activities. nih.gov
Sulfonium salts, particularly chiral sulfonium ylides generated in situ, have emerged as valuable reagents in stereoselective synthesis. mdpi.comresearchgate.net These ylides can react with carbonyl compounds to form epoxides and with other electrophiles to generate cyclopropanes and aziridines in a stereoselective manner. mdpi.comresearchgate.net The stereochemical outcome of these reactions is often controlled by the chirality of the sulfonium salt. mdpi.com
For example, new classes of chiral sulfonium salts derived from α-amino acids have been designed and used for the highly stereoselective synthesis of glycidic amides. nih.govuma.es The corresponding sulfonium ylides react with a wide range of aldehydes to produce trans-epoxy amides with excellent stereoselectivity (>98%). nih.gov Similarly, chiral sulfonium salts have been employed in the asymmetric synthesis of epoxides, demonstrating high yields and excellent enantioselectivities. mdpi.com
While this compound itself is an achiral molecule, the principles of sulfonium salt-mediated stereoselective synthesis suggest that a chiral derivative of this compound could potentially be used as a precursor to a chiral ylide for asymmetric transformations. The synthesis of such a chiral catalyst would open avenues for its application in enantioselective epoxidations, cyclopropanations, and other carbon-carbon bond-forming reactions. The development of such catalytic systems remains an area of active research.
Table 2: Applications of Chiral Sulfonium Ylides in Asymmetric Synthesis
| Chiral Sulfide (B99878) Precursor | Reaction Type | Product | Diastereoselectivity (dr) | Enantioselectivity (ee) |
| Camphor-derived sulfide | Epoxidation of aldehydes | trans-Epoxides | 91:9 to 95:5 | 94–98% mdpi.com |
| α-Amino acid-derived bicyclic sulfide | Glycidic amide synthesis | trans-Epoxy amides | >98% | Not reported nih.gov |
Influence of Bromide Anion in Advanced Oxidation Processes (AOPs) for Environmental Remediation
Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic pollutants from water and wastewater through the generation of highly reactive radicals, most notably the hydroxyl radical (•OH). nih.gov The presence of certain ions, such as bromide (Br⁻), in the water can significantly influence the efficiency and pathways of AOPs. nih.govnih.gov
The bromide anion, which would be released from this compound in an aqueous environment, can be oxidized by the potent oxidizing species generated during AOPs (e.g., •OH, ozone) to form reactive bromine species (RBS). nih.govdss.go.th These RBS include the bromine radical (Br•), dibromide radical anion (Br₂•⁻), and hypobromous acid/hypobromite (HOBr/OBr⁻). nih.gov
The formation of RBS can have a dual effect on the degradation of pollutants. On one hand, some RBS, particularly the bromine radical, are highly reactive and can contribute to the degradation of electron-rich pollutants. nih.govresearchgate.net For instance, in the UV/peroxydisulfate (PDS) process, the bromine radical can become the major species responsible for the removal of certain micropollutants in the presence of bromide ions. nih.gov
On the other hand, the reaction of oxidants with bromide can lead to the formation of undesirable and potentially carcinogenic brominated disinfection byproducts (DBPs), such as bromate (B103136) (BrO₃⁻), especially in ozonation-based AOPs. dss.go.th The formation of bromate is a significant concern in drinking water treatment. dss.go.th The impact of the bromide ion is dependent on various factors including the type of AOP, the nature of the target pollutant, and the concentration of bromide ions. nih.gov
Table 3: Key Reactive Bromine Species (RBS) in AOPs and Their Roles
| Reactive Bromine Species | Formation Pathway | Role in Pollutant Degradation |
| Bromine radical (Br•) | Oxidation of Br⁻ by •OH or SO₄•⁻ | Highly reactive, can degrade electron-rich pollutants nih.gov |
| Dibromide radical anion (Br₂•⁻) | Reaction of Br• with Br⁻ | Less reactive than Br•, selective for certain pollutants nih.gov |
| Hypobromous acid (HOBr) | Oxidation of Br⁻ by ozone or •OH | Can act as an oxidant and lead to the formation of brominated byproducts dss.go.thresearchgate.net |
| Bromate (BrO₃⁻) | Further oxidation of HOBr/OBr⁻ | A potentially carcinogenic disinfection byproduct dss.go.th |
Development of Synergistic Catalytic Systems Utilizing this compound
Synergistic catalysis is a powerful strategy in which two or more catalysts work in concert to promote a chemical transformation that is not efficiently achieved by either catalyst alone. nih.govwikipedia.org This approach often involves the simultaneous activation of both the nucleophile and the electrophile by distinct catalytic species. nih.gov
Given its role as a phase-transfer catalyst, this compound has the potential to be integrated into synergistic catalytic systems. For example, it could be used in combination with a transition metal catalyst in a multiphase reaction. wikipedia.org In such a system, the this compound would be responsible for transporting an anionic reactant from the aqueous phase to the organic phase, where the transition metal catalyst would then facilitate the desired transformation. This dual activation can lead to enhanced reaction rates and selectivities. nih.gov
An example of a synergistic system is the combination of a palladium catalyst and a silver catalyst for the direct arylation of simple arenes with aryl bromides. nih.gov While this specific example does not involve this compound, it illustrates the principle of two catalysts working together to achieve a challenging transformation.
The development of synergistic systems involving this compound could involve its pairing with various types of catalysts, including:
Transition Metal Catalysts: For cross-coupling reactions, hydrogenations, and oxidations where one reactant needs to be transferred between phases.
Organocatalysts: In reactions where the this compound could act as a phase-transfer agent for a substrate that then reacts with another substrate activated by a separate organocatalyst.
Biocatalysts: In enzymatic reactions where the substrate is present in an organic phase and needs to be brought into contact with an enzyme in an aqueous phase.
The design of such synergistic systems requires careful consideration of the compatibility of the catalysts and the reaction conditions to avoid catalyst deactivation or undesired side reactions. wikipedia.org
Table 4: Examples of Synergistic Catalytic Systems
| Catalyst 1 | Catalyst 2 | Reaction Type |
| Palladium Complex | Rhodium Complex | Enantioselective allylic alkylation wikipedia.org |
| Transition Metal Complex | Chiral Amine (Organocatalyst) | α-allylation of aldehydes wikipedia.org |
| Silver Complex | Palladium Complex | Direct arylation of arenes nih.gov |
| Lewis Acid | Lewis Base | Various bond-forming reactions wikipedia.org |
Electrochemical Behavior and Applications of Tribenzylsulfanium Bromide
Redox Chemistry of Sulfonium (B1226848) Cations and Associated Bromide Anions
Tribenzylsulfanium Cation Reduction: The electrochemical reduction of sulfonium cations, including benzylsulfonium salts, is typically an irreversible process involving the transfer of a single electron. researchgate.netacs.org This electron transfer leads to the cleavage of a carbon-sulfur (C–S) bond, resulting in the formation of a benzyl (B1604629) radical and dibenzyl sulfide (B99878). researchgate.netmanchester.ac.uk The general mechanism can be described as follows:
[Bn₃S]⁺ + e⁻ → [Bn₃S]• → Bn• + Bn₂S
The reduction potential for this process is influenced by the structure of the organic groups attached to the sulfur atom. For triarylsulfonium salts, these potentials can be quite negative. beilstein-journals.org The generation of non-stabilized alkyl radicals from sulfonium salts has been a significant area of research, with studies on S-(alkyl) thianthrenium salts showing promise for single-electron transfer (SET)-induced fragmentations under mild photoredox conditions. researchgate.net
Bromide Anion Oxidation: The electrochemical oxidation of the bromide anion is a well-documented process that can proceed through multiple steps, particularly in non-aqueous solvents. confex.com The initial oxidation of bromide (Br⁻) often leads to the formation of the tribromide ion (Br₃⁻). mdpi.com Further oxidation can then produce elemental bromine (Br₂). confex.commdpi.com
3Br⁻ → Br₃⁻ + 2e⁻ 2Br₃⁻ → 3Br₂ + 2e⁻
In aqueous solutions, the process can be more complex, potentially leading to the formation of bromate (B103136) (BrO₃⁻) under specific pH and potential conditions. mdpi.comresearchgate.net The standard reduction potential for the Br₂/Br⁻ couple is approximately +1.087 V versus the standard hydrogen electrode (SHE). libretexts.org The presence of bromide anions has been shown to influence the structure and selectivity of electrocatalysts, for instance, in the electroreduction of CO₂. acs.org
Electrochemical Synthesis and Derivatization Strategies
The distinct electrochemical reactivities of the tribenzylsulfanium cation and bromide anion enable their use in various electrochemical synthesis and derivatization strategies.
The cathodic reduction of benzylsulfonium salts serves as a valuable method for generating benzyl radicals. researchgate.netresearchgate.net These highly reactive intermediates can participate in a variety of bond-forming reactions. For example, the electroreductive coupling of benzyl bromides with acetic anhydride (B1165640) has been used to synthesize phenyl-2-propanone derivatives in a micro-flow electrolysis cell, demonstrating a one-step acylation reaction. researchgate.net This highlights the synthetic utility of electrochemically generated species from benzyl precursors.
The bromide anion can act as a mediator in electro-organic synthesis. nih.govnih.gov In a process known as the electrochemical bromohydrin route, bromide is anodically oxidized to generate bromine (or hypobromite), which then reacts with an organic substrate like an alkene in a separate reactor. nih.gov This spatial decoupling of the electrochemical and chemical steps prevents side reactions and has been shown to be a viable method for manufacturing epoxides like propylene (B89431) oxide with high selectivity and stability. nih.govnih.gov This strategy could theoretically be applied using tribenzylsulfanium bromide as the bromide source.
Advanced Electrochemical Characterization Techniques (e.g., Cyclic Voltammetry, Electrochemical Impedance Spectroscopy)
Electrochemical techniques are essential for probing the redox behavior of this compound.
Cyclic Voltammetry (CV): Cyclic voltammetry is a powerful tool for investigating redox reactions over a wide potential range. als-japan.com A cyclic voltammogram for this compound would be expected to show distinct features for both the cation and the anion. The reduction of the tribenzylsulfanium cation would appear as an irreversible peak at a negative potential, characteristic of the C-S bond cleavage. researchgate.netuantwerpen.be The oxidation of the bromide anion would be observed at positive potentials, potentially as a multi-step wave corresponding to the formation of tribromide and then bromine. confex.comresearchgate.net The exact peak potentials are dependent on the solvent, supporting electrolyte, and electrode material used. uantwerpen.benih.gov
Due to the lack of specific experimental data for this compound, the following table presents representative data based on the known behavior of analogous aromatic bromides and sulfonium salts in acetonitrile (B52724). uantwerpen.be
| Species | Process | Typical Peak Potential (V vs. Ag/AgCl) | Characteristics |
|---|---|---|---|
| [Bn₃S]⁺ (Tribenzylsulfanium) | Reduction | -1.2 to -1.8 | Irreversible, one-electron transfer |
| Br⁻ (Bromide) | Oxidation to Br₃⁻ | +0.8 to +1.0 | Quasi-reversible |
| Br₃⁻ (Tribromide) | Oxidation to Br₂ | +1.3 to +1.5 | Quasi-reversible |
Electrochemical Impedance Spectroscopy (EIS): EIS is used to study the interfacial properties of electrochemical systems, such as charge transfer resistance and double-layer capacitance. For this compound, EIS could characterize the kinetics of the electron transfer for both the cation reduction and anion oxidation at the electrode surface. A Nyquist plot would typically show semicircles whose diameters correspond to the charge-transfer resistance of the respective redox processes. This technique provides insight into the reaction mechanisms and the influence of the electrode material on the reaction rates.
Potential in Emerging Energy Storage Systems and Redox Flow Batteries
While not currently a standard material in energy storage, the components of this compound have properties relevant to emerging technologies, particularly redox flow batteries (RFBs).
The bromide/bromine redox couple is a key component in several RFB systems, such as the zinc-bromine and polysulfide-bromide batteries. confex.comgoogle.comwikipedia.org These batteries store energy in liquid electrolytes and are valued for their scalability. osti.govsydney.edu.au The bromide side of the battery functions as the positive electrode (catholyte). confex.com Research into non-aqueous solvents for Br⁻/Br₂ RFBs aims to achieve higher energy densities. confex.com
The role of the sulfonium cation in energy storage is less defined. Sulfonium-based ionic liquids have been considered as components of electrolytes. google.com However, the irreversible nature of the electrochemical reduction of simple sulfonium cations like tribenzylsulfanium is a significant drawback for a rechargeable battery, which requires highly reversible redox reactions. manchester.ac.uk For sulfonium salts to be viable as a negative electrolyte (anolyte) in an RFB, the redox couple would need to be engineered for stability and reversibility, perhaps by modifying the organic substituents. nsf.gov Therefore, while the bromide component of this compound is directly relevant to established RFB chemistry, the sulfonium cation itself would require significant modification for practical application in rechargeable energy storage systems.
Theoretical and Computational Chemistry of Tribenzylsulfanium Systems
Quantum Chemical Calculations for Electronic Structure and Bonding
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and nature of bonding in sulfonium (B1226848) salts. For the analogous triphenylsulfonium (B1202918) (TPS) cation, DFT calculations at the B3LYP level of theory have been used to optimize its geometry and analyze its electronic properties. spiedigitallibrary.org These calculations reveal a distorted trigonal pyramidal geometry around the central sulfur atom, with S-C bond lengths typically in the range of 1.77–1.80 Å and C-S-C bond angles between 100–107°. researchgate.net
In the tribenzylsulfonium cation, the presence of methylene (B1212753) (-CH₂-) spacers between the sulfur atom and the phenyl rings will influence the electronic structure. The benzyl (B1604629) groups are less electron-withdrawing than phenyl groups directly attached to the sulfur. This would likely lead to a slightly different charge distribution and orbital energies compared to triarylsulfonium salts. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding the reactivity. In triarylsulfonium salts, the LUMO is often associated with the σ* orbitals of the S-C bonds, making them susceptible to nucleophilic attack and reduction. acs.org DFT calculations can precisely map the electrostatic potential, highlighting the electron-deficient nature of the sulfur center and the surrounding atoms, which is crucial for predicting interactions with other molecules. rsc.org
A comparative analysis of the electronic properties of various sulfonium cations can be illustrated with data from DFT calculations on related systems.
| Cation | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |
| Triphenylsulfonium | -9.8 | -3.5 | 6.3 |
| (4-Methoxyphenyl)diphenylsulfonium | -9.5 | -3.3 | 6.2 |
| Tris(4-methylphenyl)sulfonium | -9.4 | -3.4 | 6.0 |
Note: The values presented are representative and can vary based on the specific computational method and basis set used. The data for tribenzylsulfonium bromide would require specific calculations but is expected to show a slightly smaller HOMO-LUMO gap compared to triphenylsulfonium due to the electronic nature of the benzyl groups.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational landscape and intermolecular interactions of flexible molecules like tribenzylsulfonium bromide in different environments. The three benzyl groups can rotate around the S-C bonds, leading to a complex potential energy surface with multiple local minima. MD simulations can sample these conformations over time, providing insights into the preferred spatial arrangements of the benzyl groups and their dynamic behavior. dntb.gov.ua
In the solid state, these simulations, often complemented by techniques like Hirshfeld surface analysis, can reveal the nature and extent of intermolecular contacts, such as C-H···π interactions and anion-cation interactions, which govern the crystal packing. researchgate.net In solution, MD simulations can model the solvation shell around the tribenzylsulfonium cation and the bromide anion, elucidating the role of solvent molecules in stabilizing the ions and mediating their interactions.
The flexibility of the benzyl groups in tribenzylsulfonium bromide is a key feature that can be quantified through MD simulations by analyzing dihedral angle distributions and root-mean-square fluctuations (RMSF) of atomic positions. This information is critical for understanding how the molecule adapts its shape in different chemical environments and during interactions with other species.
Reaction Mechanism Modeling and Transition State Analysis
Computational chemistry plays a pivotal role in unraveling the mechanisms of reactions involving sulfonium salts. For instance, the photolysis of triarylsulfonium salts has been studied, proposing mechanisms that involve either heterolytic or homolytic cleavage of the C-S bond to generate reactive intermediates. ibm.comresearchgate.net DFT calculations can be employed to model the potential energy surfaces of these reactions, locate transition states, and calculate activation barriers, thereby providing a detailed, atomistic view of the reaction pathway. spiedigitallibrary.orgacs.org
In the case of tribenzylsulfonium bromide, a likely reaction is the nucleophilic substitution at the benzylic carbon. Computational modeling can compare the energetics of different possible pathways, such as Sₙ1 and Sₙ2 mechanisms, and determine the most favorable route under specific conditions. For example, a computational study on the reaction of benzylsulfonium salts in cross-coupling reactions could elucidate the role of the catalyst and the nature of the key intermediates. acs.org
Furthermore, computational analysis has been used to understand rearrangement reactions of sulfonium salts, such as the nih.govnih.gov-sigmatropic rearrangement, by identifying the transition states and intermediates involved. nih.gov
Key Parameters from Reaction Mechanism Modeling of a Hypothetical Sₙ2 Reaction:
| Parameter | Value (kcal/mol) |
| Activation Energy (ΔG‡) | 20-25 |
| Reaction Energy (ΔGᵣ) | -10 to -15 |
| Transition State S-C Bond Length (Å) | ~2.2 |
| Transition State Nu-C Bond Length (Å) | ~2.1 |
Note: These are hypothetical values for an Sₙ2 reaction of tribenzylsulfonium bromide with a generic nucleophile (Nu) and would need to be calculated for a specific reaction.
Predictive Modeling for Rational Design of Novel Tribenzylsulfonium Derivatives
The insights gained from theoretical and computational studies can be leveraged for the rational design of novel tribenzylsulfonium derivatives with tailored properties. By systematically modifying the substituents on the phenyl rings of the benzyl groups, it is possible to tune the electronic and steric characteristics of the molecule. acs.org
For example, introducing electron-withdrawing groups is predicted to increase the positive charge on the sulfur atom, enhancing its interaction with anions and potentially altering its reactivity. Conversely, electron-donating groups would have the opposite effect. Quantitative Structure-Property Relationship (QSPR) models, built upon descriptors derived from computational chemistry, can be developed to predict properties such as thermal stability, solubility, and reactivity for a range of derivatives. frontiersin.org
Predictive modeling can guide the synthesis of new tribenzylsulfonium-based materials for specific applications. For instance, in the design of photoacid generators for photolithography, DFT calculations can be used to predict the electron affinity and decomposition pathways of different sulfonium cations upon irradiation. spiedigitallibrary.org This allows for the in-silico screening of candidates before committing to their synthesis and experimental characterization.
Solid State Chemistry and Crystal Engineering of Tribenzylsulfanium Bromide
Crystal Growth Mechanisms and Polymorphism of Sulfonium (B1226848) Salts
The crystallization of organic salts like tribenzylsulfanium bromide is a process governed by the principles of nucleation and crystal growth. As ionic compounds, sulfonium salts form ordered crystal lattices driven by strong electrostatic interactions between the positively charged sulfonium cation ([R₃S]⁺) and the negatively charged bromide anion (Br⁻). The growth from solution begins with the formation of a stable nucleus, a process highly dependent on factors such as supersaturation, temperature, and the nature of the solvent.
Polymorphism, the ability of a compound to exist in two or more crystalline forms with different arrangements of molecules in the crystal lattice, is a well-known phenomenon in organic compounds. While not as extensively documented for simple sulfonium salts as for active pharmaceutical ingredients, the potential for polymorphism exists. Sulfonium cations with three different substituents are known to be chiral and can be resolved into stable enantiomers, which underscores the stability of their pyramidal geometry and their capacity to form well-defined, stable crystal lattices. wikipedia.org The existence of different polymorphs would arise from variations in the packing of the tribenzylsulfanium cations and bromide anions, leading to distinct crystal symmetries and, consequently, different physical properties such as melting point, solubility, and stability.
The exploration of polymorphism in organic compounds can be significantly influenced by the crystallization environment. The use of different solvents, particularly those with varying polarities and hydrogen-bonding capabilities, can stabilize different packing arrangements or solvated structures. Research into ionic liquids (ILs), which are themselves salts, has shown that the unique nanoscale ordering and diverse intermolecular forces present in these solvents can be harnessed to access new polymorphic forms of organic molecules that are not obtainable from conventional organic solvents. nih.gov These principles are directly applicable to the crystallization of sulfonium salts, suggesting that a systematic screening of crystallization conditions could unveil a rich polymorphic landscape for this compound.
Supramolecular Interactions and Crystal Packing in the Solid State
Although a specific public crystal structure determination for this compound is not available in the searched literature, its solid-state architecture can be predicted based on well-understood supramolecular principles and data from analogous compounds. The crystal packing is dictated by a hierarchy of non-covalent interactions that direct the assembly of ions into a thermodynamically stable, three-dimensional lattice.
The primary organizing force is the strong electrostatic attraction between the tribenzylsulfanium cation and the bromide anion. Beyond this, a network of weaker, more directional interactions is crucial for defining the specific packing motif. These include hydrogen bonds, π-interactions, and van der Waals forces. Studies on related halogen-containing organic nih.gov and sulfonium salts nih.govmdpi.comresearchgate.net have demonstrated the critical role of these interactions, which can be analyzed using techniques like Hirshfeld surface analysis.
For this compound, the following interactions are expected to be significant:
Weak C-H···Br Hydrogen Bonds: The bromide anion is a good hydrogen bond acceptor. The hydrogen atoms on the benzyl (B1604629) groups of the cation, particularly the acidic protons on the carbons alpha to the positively charged sulfur, are expected to act as donors, forming a network of C-H···Br interactions. These bonds are crucial in positioning the anions relative to the cations in the lattice. nih.govnih.govmdpi.com
π-π Stacking: The multiple phenyl rings of the three benzyl groups provide ample opportunity for π-π stacking interactions. These interactions, where the electron-rich π systems of adjacent rings align, would play a significant role in the efficient packing of the bulky cations.
C-H···π Interactions: In addition to stacking, the hydrogen atoms of the benzyl groups can interact with the face of the phenyl rings of neighboring cations, further stabilizing the crystal structure.
The interplay of these forces determines the final crystal packing. The bulky, propeller-like shape of the tribenzylsulfanium cation and the spherical nature of the bromide anion will lead to a complex packing arrangement where space is filled by optimizing this combination of attractive interactions.
Table 1: Potential Supramolecular Interactions in this compound Crystal Lattice
| Interaction Type | Donor/Acceptor Groups | Expected Role in Crystal Packing |
| Ionic Bonding | [R₃S]⁺ Cation / Br⁻ Anion | Primary force holding the lattice together. |
| Hydrogen Bonding | C-H (benzyl) / Br⁻ Anion | Directs the relative orientation of cations and anions. nih.govnih.govmdpi.com |
| π-π Stacking | Phenyl Ring / Phenyl Ring | Promotes efficient packing and association of cations. |
| C-H···π Interactions | C-H (benzyl) / Phenyl Ring | Contributes to the stabilization of the cation arrangement. |
| Van der Waals Forces | All atoms (H···H, C···H, etc.) | Maximizes packing density and overall lattice energy. mdpi.comresearchgate.net |
Control of Crystal Morphology and Perfection in Crystallization Processes
The external shape of a crystal, known as its morphology or habit, is a direct manifestation of the underlying crystal structure and the relative growth rates of different crystal faces. Controlling the crystal morphology and perfection (e.g., minimizing agglomeration) is vital as these characteristics influence key bulk properties like flowability, dissolution rate, and handling. The principles for controlling crystallization are well-established and can be applied to ionic salts like this compound. vapourtec.comeuropa.eu
The final crystal habit can be modified by carefully manipulating the crystallization conditions to influence the kinetics of crystal growth on specific faces. Key control parameters include:
Solvent Selection: The choice of solvent is paramount. The polarity and hydrogen-bonding characteristics of the solvent affect the solubility of the salt and can lead to preferential interactions with certain crystal faces, thereby inhibiting their growth and altering the crystal shape. acs.org
Supersaturation: This is the driving force for crystallization. Controlling the level of supersaturation—whether achieved by slow cooling, anti-solvent addition, or solvent evaporation—can influence whether the process is dominated by nucleation or growth, thus affecting the final crystal size distribution and morphology. europa.eu
Temperature: Temperature directly impacts solubility and nucleation/growth kinetics. A controlled temperature profile is one of the most common methods for achieving desired crystal attributes. vapourtec.com
Additives and Impurities: Even small amounts of impurities or intentionally added "tailor-made" additives can dramatically alter crystal habit. These molecules can selectively adsorb onto specific growing crystal faces, blocking the addition of new solute molecules and slowing the growth of that face, causing other faces to become more prominent. acs.org
For an ionic compound like this compound, a systematic approach to crystallization, exploring different solvents and cooling rates, would be essential for controlling its solid-state form.
Table 2: Factors for Controlling Crystal Morphology
| Control Parameter | Mechanism of Action | Expected Outcome for this compound |
| Solvent | Alters solubility and selectively interacts with crystal faces. | Different solvents (e.g., alcohols, ketones, water mixtures) could produce crystals ranging from needles to plates. acs.org |
| Supersaturation | Governs the balance between nucleation and growth rates. | High supersaturation may lead to many small, possibly agglomerated crystals; low supersaturation favors growth of larger, more perfect crystals. |
| Cooling Rate | Directly controls the rate of supersaturation generation. | Slow cooling generally yields larger, more well-defined crystals. europa.eu |
| Additives | Adsorb to specific crystal faces, inhibiting their growth. | Could be used to suppress growth along one axis to change the aspect ratio of the crystals. acs.org |
Insights from Pharmaceutical Solid-State Research Applied to Sulfonium Bromides
The field of pharmaceutical sciences has invested heavily in understanding and controlling the solid-state properties of active pharmaceutical ingredients (APIs). researchgate.net This research offers valuable insights that can be directly applied to sulfonium salts. In the pharmaceutical context, issues like polymorphism and low solubility can render a promising drug molecule ineffective. nih.gov
A key strategy that has emerged from this research is the formation of salts or ionic liquids from APIs. By converting a neutral API into a salt, its physical properties can be dramatically altered. More recently, the concept of turning a solid API into a liquid salt, or an "API-Ionic Liquid," has been explored to completely circumvent the problems associated with the solid state, such as polymorphism and the energy barrier required to dissolve a crystal. nih.gov
While this compound is not a pharmaceutical, the underlying principles are the same. The solid-sate form of a sulfonium salt dictates its stability, solubility in different media, and reactivity. For instance, different polymorphs of a sulfonium salt reagent could have different dissolution rates and therefore different effective reactivities in a given chemical process. The knowledge base from pharmaceutical crystal engineering provides a clear roadmap for the characterization and control of these properties. europa.euresearchgate.net Techniques such as differential scanning calorimetry (DSC), X-ray powder diffraction (XRPD), and dynamic vapor sorption (DVS) are routinely used to identify polymorphs, assess stability, and understand the solid-state behavior of pharmaceutical salts, and these methods are equally applicable to the study of this compound.
Therefore, the extensive research into the solid-state chemistry of pharmaceuticals provides a powerful framework for investigating and manipulating the properties of sulfonium bromides, enabling their optimization for various applications, whether in organic synthesis wikipedia.org or materials science. acs.orgresearchgate.net
Advanced Derivatives and Novel Analogues of Tribenzylsulfanium Bromide
Synthesis of Substituted Tribenzylsulfanium Salts with Modified Architectures
The synthesis of tribenzylsulfanium bromide and its derivatives typically involves the nucleophilic attack of a sulfide (B99878) on a benzyl (B1604629) halide or the reaction of a sulfoxide (B87167) with an activating agent followed by an aromatic substitution. nih.govnih.gov Modifications to the tribenzylsulfanium architecture can be introduced by using substituted starting materials, allowing for the fine-tuning of the salt's steric and electronic properties.
One of the most effective methods for creating triarylsulfonium salts involves the activation of a diaryl sulfoxide with an acid anhydride (B1165640), such as triflic anhydride (Tf₂O), to generate a highly reactive dicationic sulfur species. nih.gov This intermediate can then undergo an electrophilic aromatic substitution with an arene. Adapting this for tribenzylsulfanium derivatives could involve reacting dibenzyl sulfoxide with an activating agent and a substituted benzylating reagent.
A more direct route involves the reaction of a substituted benzyl sulfide with a substituted benzyl bromide. For instance, reacting bis(4-methoxybenzyl) sulfide with 4-nitrobenzyl bromide would yield a tribenzylsulfanium salt with a tailored electronic profile. The choice of substituents on the aromatic rings is crucial; electron-donating groups (e.g., -OCH₃, -CH₃) can increase the nucleophilicity of the starting sulfide, while electron-withdrawing groups (e.g., -NO₂, -CF₃) on the benzyl bromide can enhance its reactivity toward nucleophilic substitution. nih.gov
Intramolecular cyclization of appropriately designed sulfonium (B1226848) salts can also lead to novel, rigid architectures. organic-chemistry.org This strategy involves preparing a benzylsulfonium salt with a reactive functional group on one of the benzyl side chains that can cyclize to form a new ring system, thereby creating a conformationally constrained analogue.
Table 1: Synthesis of Representative Substituted Tribenzylsulfanium Salts
| Target Compound | Synthetic Precursor 1 | Synthetic Precursor 2 | Rationale for Substitution |
|---|---|---|---|
| Tris(4-methoxybenzyl)sulfanium bromide | Dibenzyl sulfide | 4-Methoxybenzyl bromide | Increased electron density on benzyl rings may enhance stability or modify reactivity. |
| (4-Nitrobenzyl)dibenzylsulfanium bromide | Dibenzyl sulfide | 4-Nitrobenzyl bromide | Electron-withdrawing group increases the electrophilicity of the benzylic carbon. |
| Tris(4-(trifluoromethyl)benzyl)sulfanium bromide | Bis(4-(trifluoromethyl)benzyl) sulfide | 4-(Trifluoromethyl)benzyl bromide | Introduces a strongly lipophilic and electron-withdrawing group for property tuning. |
| Benzyl(2-naphthylmethyl)(phenylmethyl)sulfanium bromide | Benzyl(phenylmethyl) sulfide | 2-(Bromomethyl)naphthalene | Extends the aromatic system to investigate photophysical or material properties. |
Exploration of Heterocyclic and Extended Sulfonium Frameworks
Moving beyond the acyclic tribenzylsulfanium structure, significant research has focused on incorporating the sulfonium moiety into heterocyclic and extended polycyclic aromatic frameworks. These modifications can impose conformational rigidity and introduce new electronic properties.
Heterocyclic Sulfonium Salts: Dibenzothiophenium and thianthrenium salts are prominent examples of heterocyclic sulfonium compounds where the sulfur atom is part of a ring system. nih.govnih.gov The synthesis of S-benzyl dibenzothiophenium bromide, for instance, can be achieved by the direct benzylation of dibenzothiophene (B1670422). These cyclic structures offer a more rigid scaffold compared to the flexible tribenzylsulfanium cation. The reactivity of these salts can be distinct; for example, dibenzothiophene is an excellent leaving group, making dibenzothiophenium salts highly effective transfer agents in certain chemical reactions. nih.gov Thioxanthylium salts represent another class of heterocyclic sulfonium compounds, which can be synthesized through Friedel-Crafts type reactions of diaryl sulfides with benzoyl chlorides in the presence of a strong acid. beilstein-journals.org
Extended Aromatic Frameworks: A powerful strategy for creating extended sulfonium frameworks is the direct "sulfoniumization" of polycyclic aromatic hydrocarbons (PAHs). rsc.org This method involves the reaction of a PAH, such as perylene (B46583) or naphthalene, with a diaryl sulfoxide in the presence of an acid. The resulting PAH-sulfonium salts exhibit dramatically increased solubility in common organic solvents, which is often a major limitation when working with large PAHs. rsc.org This approach allows for the attachment of sulfonium "handles" to large, planar aromatic surfaces, opening avenues for their use in materials science and bio-imaging. rsc.org The sulfonium group serves not only as a solubilizing tag but also as a reactive site for further functionalization. rsc.orgbeilstein-journals.org
Table 2: Comparison of this compound and its Cyclic/Extended Analogues
| Sulfonium Framework | Core Structure | Key Feature | Synthetic Approach |
|---|---|---|---|
| Tribenzylsulfanium | Acyclic, S⁺(CH₂Ph)₃ | High conformational flexibility. | Benzylation of benzyl sulfides. |
| Dibenzothiophenium | Heterocyclic, fused rings | Rigid scaffold, good leaving group properties. nih.gov | Alkylation of dibenzothiophene. |
| Thianthrenium | Heterocyclic, non-fused | Used for regioselective C-H functionalization. nih.govsemanticscholar.org | Reaction of thianthrene (B1682798) oxide with arenes. nih.gov |
| PAH-Sulfonium Salt | Extended aromatic | Enhanced solubility of large PAHs, functional handle. rsc.org | Direct reaction of a PAH with a sulfoxide and acid. rsc.org |
Structure-Activity Relationship Studies for Targeted Functional Enhancement
The functional properties of tribenzylsulfanium derivatives are intrinsically linked to their molecular structure. Structure-activity relationship (SAR) studies aim to understand these connections to rationally design analogues with enhanced performance for specific applications, such as catalysis or materials science. rjraap.commdpi.com
The electronic nature of substituents on the benzyl rings is a primary determinant of reactivity.
Electron-Withdrawing Groups (EWGs): Attaching EWGs like nitro (-NO₂) or trifluoromethyl (-CF₃) to the para-position of the benzyl rings increases the electrophilicity of the benzylic carbons. This would likely enhance the salt's potency as a benzylating agent, as the C-S bond becomes more polarized and susceptible to nucleophilic attack.
Electron-Donating Groups (EDGs): Conversely, EDGs like methoxy (B1213986) (-OCH₃) or methyl (-CH₃) can stabilize the positive charge on the sulfur atom through resonance or induction. This could increase the thermal stability of the salt but potentially decrease its reactivity as an alkylating agent. rsc.org
Steric hindrance also plays a critical role. The bulky nature of sulfonium reagents can influence the regioselectivity of reactions in which they participate. For example, the significant steric bulk of some sulfonium halogenating agents is responsible for high para-selectivity in the halogenation of activated arenes. researchgate.net By analogy, introducing bulky substituents (e.g., tert-butyl) at the ortho-positions of the benzyl rings in this compound could direct its interactions in sterically demanding environments.
The nature of the counter-ion (bromide in this case) also affects the salt's physical properties, such as solubility and melting point, which are crucial for practical applications. Exchanging the bromide for a larger, non-coordinating anion like hexafluorophosphate (B91526) (PF₆⁻) or tetrafluoroborate (B81430) (BF₄⁻) can increase the salt's solubility in less polar organic solvents and enhance its thermal stability.
Table 3: Predicted Structure-Activity Relationships for Tribenzylsulfanium Derivatives
| Structural Modification | Predicted Effect on Function | Rationale | Potential Application |
|---|---|---|---|
| para-Nitro substitution | Enhanced benzylating activity | Increased electrophilicity of benzylic carbon. | Organic synthesis, polymerization initiator. |
| para-Methoxy substitution | Increased thermal stability | Stabilization of the sulfonium cation by EDG. | High-temperature applications. |
| ortho-tert-Butyl substitution | Increased steric hindrance | Blocks access to the sulfur center, may influence regioselectivity. | Shape-selective catalysis. |
| Replacement of Br⁻ with PF₆⁻ | Increased solubility in nonpolar solvents | Reduced ion-pairing due to large, non-coordinating anion. | Use in a wider range of reaction media. |
Design and Synthesis of Hybrid Materials Incorporating Tribenzylsulfanium Moieties
Hybrid materials combine distinct organic and inorganic components to create new materials with synergistic or unique properties. edi-info.irresearchgate.net Tribenzylsulfanium moieties can be incorporated into larger material structures, such as polymers or inorganic networks, to impart specific functions.
Polymer-Based Hybrids: One strategy to create sulfonium-containing polymers is to first synthesize a monomer bearing the necessary functionality. For example, a styrene (B11656) or acrylate (B77674) derivative containing a benzyl bromide group could be prepared. This monomer could then be reacted with dibenzyl sulfide to form a polymerizable tribenzylsulfonium salt. Subsequent polymerization, using standard techniques like free-radical or controlled radical polymerization, would yield a polymer with sulfonium salt moieties appended to the polymer backbone. rsc.orgrsc.org Such polymers could function as polymeric benzylating agents, phase-transfer catalysts, or materials with antimicrobial properties.
Inorganic-Organic Hybrids: The sol-gel process is a versatile method for creating inorganic-organic hybrid materials. edi-info.irresearchgate.net A tribenzylsulfanium derivative could be designed with a trialkoxysilane group on one of the benzyl rings. This functionalized salt can then be co-condensed with a silica (B1680970) precursor like tetraethoxysilane (TEOS). This process results in a silica (glass) network where the sulfonium cations are covalently tethered to the inorganic matrix. mdpi.com These hybrid materials could be used in heterogeneous catalysis, where the active sulfonium sites are immobilized, allowing for easy separation and reuse. They could also be designed as sensors, where the interaction of an analyte with the sulfonium moiety within the solid matrix leads to a detectable optical or electronic signal. mdpi.com The combination of the robust inorganic framework with the functional organic sulfonium unit allows for the creation of durable, application-specific materials. rsc.org
Table 4: Strategies for Hybrid Materials with Tribenzylsulfanium Moieties
| Hybrid Material Type | Design Strategy | Synthetic Method | Potential Application |
|---|---|---|---|
| Sulfonium-Functionalized Polymer | Synthesis of a polymerizable sulfonium monomer (e.g., styrenic). | Free-radical or controlled radical polymerization. | Solid-supported catalyst, functional coating. |
| Polymer-Modified Sulfonium | Grafting polymers onto a sulfonium core. | "Grafting-from" or "grafting-to" polymerization techniques. | Solubilizing agent, drug delivery vector. |
| Silica-Sulfonium Hybrid | Synthesis of a silane-functionalized sulfonium salt. | Sol-gel co-condensation with TEOS. edi-info.ir | Heterogeneous catalyst, chromatographic stationary phase. |
| Nanoparticle-Sulfonium Conjugate | Attachment of sulfonium salts to the surface of nanoparticles (e.g., gold, silica). | Surface modification chemistry. | Sensing platforms, targeted delivery systems. |
Emerging Research Frontiers and Future Perspectives
Integration with Flow Chemistry and Automated Synthesis Platforms
The integration of tribenzylsulfanium bromide with continuous flow chemistry and automated synthesis platforms presents a significant opportunity to improve reaction efficiency, safety, and scalability. Flow chemistry, which involves performing chemical reactions in a continuously flowing stream rather than in a batch reactor, offers numerous advantages for reactions involving sulfonium (B1226848) salts. nih.govacs.orgresearchgate.net
Key potential benefits include:
Enhanced Safety: Batch reactions with potentially energetic intermediates can be hazardous. Flow reactors handle only small volumes of material at any given time, significantly mitigating safety risks. researchgate.net
Precise Process Control: Flow systems allow for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purities. nih.gov
Scalability: Scaling up a reaction in a flow system is often a matter of running the reactor for a longer duration, which is more straightforward than redesigning large-scale batch reactors. researchgate.net
Automation: Flow chemistry is highly amenable to automation. nih.gov Automated platforms can perform multi-step syntheses and reaction optimizations with high throughput, accelerating research and development. ucl.ac.ukrsc.org For instance, the automated synthesis of PET tracers using sulfonium salt precursors has demonstrated the potential for high radiochemical yields in a controlled environment. ucl.ac.ukncl.ac.uk
While specific studies on this compound in flow systems are not yet prevalent, research on other sulfonium salts, such as triarylsulfonium salts in photoredox reactions, has shown the feasibility and benefits of this approach. acs.org The development of automated "in-loop" synthesis modules for compounds using sulfonium salt chemistry highlights the trend towards more integrated and efficient manufacturing processes. nih.gov Future research will likely focus on adapting this compound's reactivity to these advanced platforms.
Sustainable Chemistry Approaches and Lifecycle Assessment
The principles of green and sustainable chemistry are increasingly influencing the synthesis and application of chemical compounds. For this compound, this involves developing more environmentally friendly synthetic routes and understanding its environmental impact through a comprehensive lifecycle assessment (LCA).
Sustainable chemistry approaches for sulfonium salts often focus on:
Metal-Free Catalysis: Many reactions utilizing sulfonium salts are being developed to avoid the use of heavy or precious metal catalysts, which can be toxic and costly. manchester.ac.ukacs.org Recent studies have highlighted metal-free photocatalytic C-C bond formations using α-amido sulfonium salts. acs.org
Atom Economy: Designing reactions that maximize the incorporation of all starting materials into the final product is a core principle of green chemistry. Research into novel annulation reactions involving sulfonium salts aims to improve atom economy. rsc.org
Use of Greener Solvents: Replacing hazardous organic solvents with more benign alternatives, such as water or bio-derived solvents, is a key area of research. Some reactions involving sulfonium salts have been successfully performed in greener solvent systems. mdpi.com
A lifecycle assessment for this compound would involve a "cradle-to-grave" analysis of its environmental impact, from the extraction of raw materials to its ultimate disposal. nih.govacs.org While specific LCA data for this compound is not available, a general LCA framework would assess factors such as the energy consumption of its synthesis, the toxicity of reagents and byproducts, and its biodegradability. ubc.caubc.ca The development of streamlined LCA tools for synthetic chemistry could in the future provide a clearer picture of the environmental footprint of this compound and guide the development of more sustainable alternatives. epa.gov
Interdisciplinary Applications in Nanoscience and Advanced Sensing
The unique properties of sulfonium salts are being explored in interdisciplinary fields like nanoscience and advanced sensing. This compound, as a source of benzyl (B1604629) radicals or cations, could find novel applications in these areas.
Nanoscience: Sulfonium salts are widely used as photoacid generators (PAGs) in photolithography for the fabrication of nanoscale electronic components. dovepress.com Upon exposure to light, they generate a strong acid that catalyzes chemical changes in a polymer resist. There is potential to use this compound in similar applications or in the synthesis of specialized nanoparticles. For example, some studies have shown that conjugating sulfonium salt-based PAGs to silica (B1680970) nanoparticles can enhance their cytotoxic effect in photodynamic therapy, suggesting a role in targeted cancer treatment. dovepress.com
Advanced Sensing: The bromide counter-ion and the sulfonium cation itself could be leveraged in the design of new chemical sensors. While not directly related to this compound, research has been conducted on grafting aryl sulfonium salts onto surfaces for applications in bipolar electrochemistry, indicating their potential use in creating patterned surfaces for sensing applications. au.dk Furthermore, the development of fluorescent probes based on related azulene (B44059) sulfonium salts for determining the pKa of amino acid residues in proteins showcases the potential for designing highly specific biological sensors. researchgate.net
The following table summarizes potential applications of sulfonium salts in these interdisciplinary fields:
| Field | Potential Application of Sulfonium Salts | Relevant Compound Class |
| Nanoscience | Photoacid generators for nanolithography | Triarylsulfonium salts |
| Targeted drug delivery via nanoparticle conjugation | Pegylated sulfonium salts | |
| Advanced Sensing | Creation of patterned surfaces for electrochemical sensors | Aryl sulfonium salts |
| Development of fluorescent probes for biological analytes | Functionalized sulfonium salts |
Unexplored Reactivity and Novel Transformation Pathways
The reactivity of sulfonium salts is a rich area of ongoing research, with many unexplored pathways and novel transformations being discovered. nih.govresearchgate.net While the primary reactivity of this compound is as a benzylating agent, the broader class of sulfonium salts exhibits a wide range of chemical behaviors that could be applicable.
Emerging areas of reactivity for sulfonium salts include:
Radical Reactions: Under photoredox or electrochemical conditions, sulfonium salts can serve as precursors to a variety of radicals. sciengine.comrsc.orgresearchgate.net These radicals can then participate in a wide range of C-C and C-heteroatom bond-forming reactions. nih.govresearchgate.net The development of visible-light-induced transformations of sulfonium salts is a particularly active area. nih.gov
Cross-Coupling Reactions: Aryl and vinyl sulfonium salts have been shown to be effective partners in palladium- and nickel-catalyzed cross-coupling reactions, serving as alternatives to traditional organohalides. nih.govd-nb.info
Cascade Reactions and Annulations: Sulfonium salts can act as key intermediates in cascade reactions, allowing for the rapid construction of complex molecular architectures from simple starting materials. rsc.orgthieme-connect.com This includes [3+2] and [4+1] annulation strategies to form heterocyclic compounds. rsc.org
The following table provides examples of novel transformations involving sulfonium salts:
| Reaction Type | Description | Catalyst/Conditions |
| Radical Ring-Opening | Copper-catalyzed ring-opening of cyclic sulfonium salts with alkynes. sciengine.com | Visible light/Copper |
| Photocatalytic C-C Coupling | Metal-free formation of C(sp³)–C(sp²) and C(sp³)–C(sp³) bonds from α-amido sulfonium salts. acs.org | Organic photocatalyst/light |
| [3+2] Annulation | Synthesis of dihydrofurans from alkenes and active methylene (B1212753) compounds mediated by sulfonium salts. rsc.org | Base-promoted |
| Ring Expansion | Rhodium-catalyzed ring expansion of indenes to naphthalenes using α-diazo sulfonium salts. rsc.org | Rhodium catalyst |
Future research on this compound could explore its potential to participate in such novel transformations, expanding its synthetic utility beyond its current applications.
Advanced Spectroscopic Probes for Real-time Reaction Monitoring and Mechanistic Studies
A deeper understanding of the reaction mechanisms of this compound is crucial for optimizing its use and discovering new applications. Advanced spectroscopic techniques are powerful tools for real-time reaction monitoring and elucidating complex mechanistic pathways. researchgate.net
Spectroscopic methods relevant to the study of sulfonium salt reactions include:
NMR Spectroscopy: In-situ NMR can provide detailed information about the structure and concentration of reactants, intermediates, and products as a reaction progresses. oup.com
FT-IR and Raman Spectroscopy: These vibrational spectroscopy techniques are well-suited for monitoring reactions in real-time, often via fiber-optic probes immersed directly in the reaction mixture. science.govscience.gov
X-ray Absorption Spectroscopy (XAS): For sulfur-containing compounds, sulfur K-edge XAS can provide valuable information about the oxidation state and local chemical environment of the sulfur atom, which is particularly useful for mechanistic studies of redox reactions involving sulfonium salts. researchgate.net
Mass Spectrometry: Used to identify and characterize reaction intermediates and products, especially when coupled with techniques like flash pyrolysis. 182.160.97
Mechanistic studies on related sulfonium salts have employed these techniques to investigate reaction kinetics, identify key intermediates like sulfuranes, and differentiate between ionic and radical pathways. acs.orgrsc.orgresearchgate.net For example, Hammett analysis has been used in conjunction with spectroscopic data to support proposed mechanisms for the fluorination of aryl sulfonium salts. nih.gov Applying these advanced analytical methods to reactions of this compound will undoubtedly lead to a more profound understanding of its chemical behavior and pave the way for new discoveries.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
